(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
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Overview
Description
“®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid” is a chemical compound with the molecular formula C15H21NO4 . Its IUPAC name is N-(tert-butoxycarbonyl)-3-(3-methylphenyl)-beta-alanine . The compound has a molecular weight of 279.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Subheading Enantioselective Synthesis and Neuroexcitant Analogues
(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid has been utilized in the enantioselective synthesis of neuroexcitant analogues. For example, Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Key Intermediate in Biotin Synthesis
Subheading Key Intermediate in Biotin Synthesis
This compound is also a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle. Qin et al. (2014) synthesized it from L-cystine in a study on synthesizing (R)-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate (Qin et al., 2014).
Application in Asymmetric Hydrogenation
Subheading Application in Asymmetric Hydrogenation
The compound is used in asymmetric hydrogenation processes. Kubryk and Hansen (2006) described its application in preparing (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid by asymmetric hydrogenation of enamine ester (Kubryk & Hansen, 2006).
Use in Chiral Polymer Synthesis
Subheading Use in Chiral Polymer Synthesis
Qu, Sanda, and Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, including N-(tert-butoxycarbonyl)- l -alanine (R)-1-methylpropargyl ester, and studied their polymerization and helical structures (Qu et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHKLMIOJEDAM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375890 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464930-76-5 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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